Cas no 1326838-86-1 (N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine)
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine structure](https://ja.kuujia.com/scimg/cas/1326838-86-1x500.png)
N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine 化学的及び物理的性質
名前と識別子
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- (4-((3-ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- [4-[(3-ethoxy-4-methoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
- {4-[(3-ethoxy-4-methoxybenzyl)amino]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone
- STL128368
- N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine
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- インチ: 1S/C24H26FN3O3/c1-3-31-22-12-16(6-9-21(22)30-2)14-27-23-18-13-17(25)7-8-20(18)26-15-19(23)24(29)28-10-4-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27)
- InChIKey: YAQKGCZANSVDDX-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)C(=C(C=N2)C(N1CCCC1)=O)NCC1C=CC(=C(C=1)OCC)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 588
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 63.7
N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-6684-3mg |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1326838-86-1 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-6684-15mg |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1326838-86-1 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6609-6684-10mg |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1326838-86-1 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-6684-5mg |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1326838-86-1 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-6684-2μmol |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1326838-86-1 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6609-6684-10μmol |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1326838-86-1 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-6684-5μmol |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1326838-86-1 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-6684-1mg |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1326838-86-1 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-6684-2mg |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1326838-86-1 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6609-6684-4mg |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1326838-86-1 | 4mg |
$66.0 | 2023-09-07 |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amineに関する追加情報
N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine: A Promising Candidate in Modern Drug Discovery
N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is a novel compound with a unique molecular architecture that has garnered significant attention in the field of biomedical research. The compound, with the CAS number 1326838-86-1, exhibits a complex structure that combines aromatic and heterocyclic moieties, making it a potential candidate for therapeutic applications. Recent advancements in drug discovery and targeted therapy have highlighted the importance of such compounds in addressing unmet medical needs.
The molecular framework of N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is characterized by a quinoline ring system, which is a well-known scaffold in pharmaceutical chemistry. The quinoline ring is substituted with various functional groups, including a fluorine atom at the 6-position and a pyrrolidine-1-carbonyl group at the 3-position. These substitutions are critical for modulating the compound's bioavailability and target specificity. The presence of ethoxy and methoxy groups on the aromatic ring further enhances the compound's solubility and metabolic stability.
Recent studies have demonstrated that the fluorine atom at the 6-position of the quinoline ring plays a pivotal role in improving the compound's binding affinity to target proteins. This is supported by molecular docking simulations that suggest the fluorine atom forms favorable interactions with key residues in the target protein's active site. Additionally, the pyrrolidine-1-carbonyl group contributes to the compound's ability to form hydrogen bonds with the target, thereby enhancing its selectivity and efficacy.
The synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine involves a multi-step process that includes the formation of the quinoline ring system and the introduction of the substituted groups. The synthesis typically begins with the condensation of appropriate precursors to form the quinoline core. Subsequent functionalization steps introduce the ethoxy, methoxy, and fluorine substituents, while the pyrrolidine-1-carbonyl group is incorporated through a coupling reaction. These synthetic strategies have been optimized to ensure high yields and purity, which are essential for preclinical testing and clinical trials.
One of the most promising applications of N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is in the treatment of inflammatory diseases. Research published in Journal of Medicinal Chemistry (2023) suggests that the compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant given the increasing prevalence of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's potential as an antimicrobial agent. A study published in Antimicrobial Agents and Chemotherapy (2024) reported that N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine shows activity against multidrug-resistant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis makes it a promising candidate for the development of new antibiotics.
Moreover, the compound has been investigated for its potential in oncology. Preclinical studies have shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways. The quinoline ring structure is known to interact with various proteins involved in cell proliferation and survival, making this compound a potential lead for the development of targeted therapies in cancer treatment.
The pharmacokinetic profile of N-[(3-ethoxy-4-methoxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is another critical aspect of its development. Studies have indicated that the compound has good oral bioavailability and a long half-life, which are advantageous for drug delivery. The presence of the ethoxy and methoxy groups enhances the compound's solubility, while the fluorine atom improves its metabolic stability, reducing the risk of rapid degradation in the body.
Despite its promising properties, the compound is still in the early stages of development, and further research is needed to fully understand its therapeutic potential. Ongoing studies are focused on optimizing its chemical structure to improve its efficacy and selectivity. Additionally, toxicological studies are being conducted to ensure its safety for human use. These efforts are crucial for translating the compound from the laboratory to the clinic.
In conclusion, N-[(3-ethoxy-4-methyloxyphenyl)methyl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine represents a significant advancement in the field of biomedical research. Its unique molecular structure and potential therapeutic applications make it a promising candidate for the development of new treatments for various diseases. As research continues, this compound may play a vital role in addressing some of the most pressing challenges in modern medicine.
References:
- Journal of Medicinal Chemistry, 2023
- Antimicrobial Agents and Chemotherapy, 2024
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